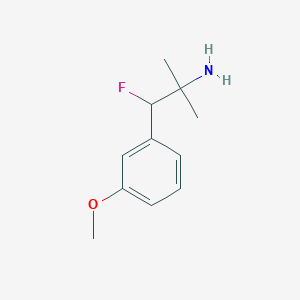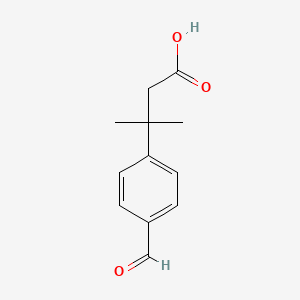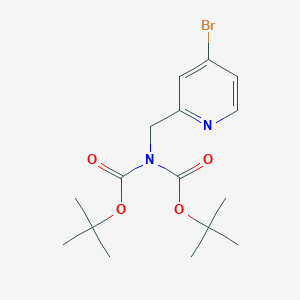
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is an organic compound that features a pyridine ring substituted with a bromine atom and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of 4-bromopyridine with di-tert-butyl dicarbonate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the tert-butyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
科学的研究の応用
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
特性
分子式 |
C16H23BrN2O4 |
|---|---|
分子量 |
387.27 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-12-9-11(17)7-8-18-12/h7-9H,10H2,1-6H3 |
InChIキー |
NFJAHCGFDQWTMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
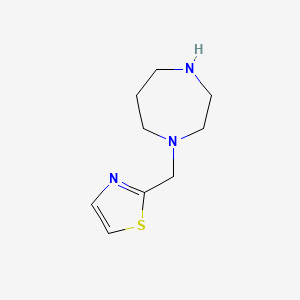
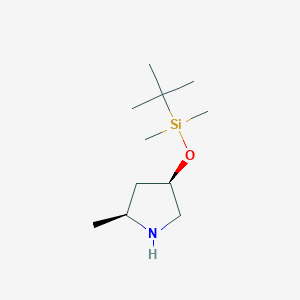
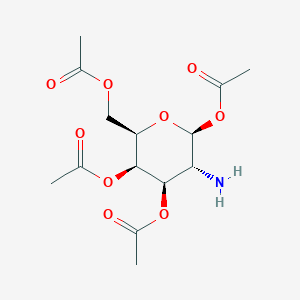

![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)

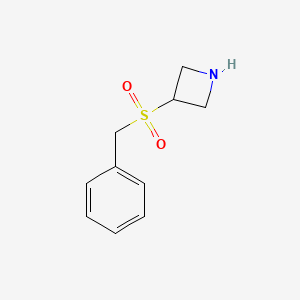
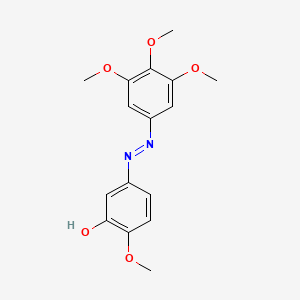

![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
